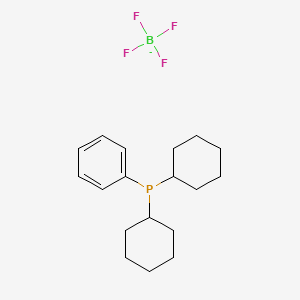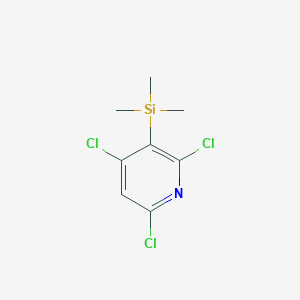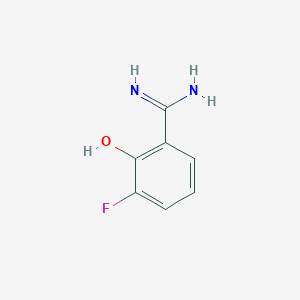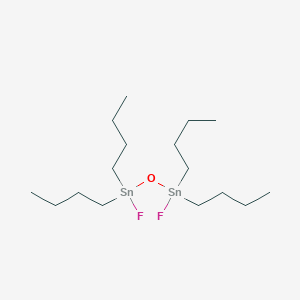
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane is a chemical compound with the molecular formula C16H36F2OSn2 It is a member of the distannoxane family, which are organotin compounds containing a Sn-O-Sn linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane can be synthesized through the reaction of dibutyltin oxide with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2Bu2SnO+2HF→Bu2SnF+Bu2SnOH
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-dichlorodistannoxane
- 1,1,3,3-Tetrabutyl-1,3-dibromodistannoxane
- 1,1,3,3-Tetrabutyl-1,3-diiododistannoxane
Comparison
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms also influence the compound’s interactions with other molecules, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propriétés
Numéro CAS |
819-21-6 |
|---|---|
Formule moléculaire |
C16H36F2OSn2 |
Poids moléculaire |
519.9 g/mol |
Nom IUPAC |
dibutyl-[dibutyl(fluoro)stannyl]oxy-fluorostannane |
InChI |
InChI=1S/4C4H9.2FH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
VOWNJLWTWJUDNL-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)

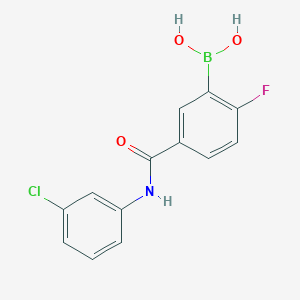


![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
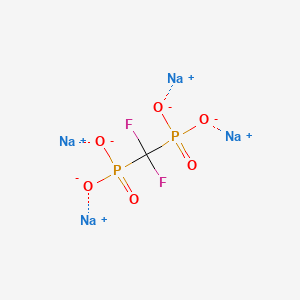
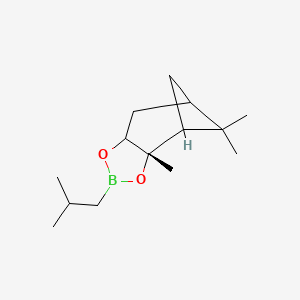
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
